(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific class of enzymes known as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
作用機序
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide inhibits this compound by binding to the active site of the enzyme and preventing it from deacetylating histones. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be related to its inhibition of this compound in other cell types.
実験室実験の利点と制限
One of the main advantages of using (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide in lab experiments is its specificity for this compound. This allows for more targeted inhibition of these enzymes compared to other HDAC inhibitors. However, this compound may have off-target effects on other enzymes, which could complicate interpretation of experimental results. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several potential future directions for research on (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential applications in other disease states beyond cancer. Finally, more research is needed to understand the potential off-target effects of this compound on other enzymes and pathways.
合成法
The synthesis of (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide involves several steps, including the reaction of 3-pyridinecarboxylic acid with 2-chloroethylamine hydrochloride, followed by the reaction with 4-(hydroxymethyl)phenol. The resulting intermediate is then treated with oxalyl chloride, and the resulting acid chloride is reacted with (2S,3S)-oxolane-3-carboxamide to yield the final product.
科学的研究の応用
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide has been extensively studied for its potential applications in the field of cancer research. This compound are known to be overexpressed in several types of cancer, and their inhibition by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for several other diseases.
特性
IUPAC Name |
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-10-7-14-3-5-15(6-4-14)12-21-19(23)17-8-11-24-18(17)16-2-1-9-20-13-16/h1-6,9,13,17-18,22H,7-8,10-12H2,(H,21,23)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJRWGUNYVQHIZ-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)NCC2=CC=C(C=C2)CCO)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)NCC2=CC=C(C=C2)CCO)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。